(6-Chloro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-yl)methanol
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Overview
Description
(6-Chloro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-yl)methanol is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-yl)methanol typically involves a series of organic reactions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These methods often require specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of microwave-assisted synthesis (MWI) has been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
(6-Chloro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Chloro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes . Its anticancer activity could be due to the induction of apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
6-Chloro-2-methylbenzofuran: Lacks the nitro and hydroxyl groups.
5-Nitrobenzofuran: Lacks the chloro and methyl groups.
Uniqueness
(6-Chloro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10ClNO4 |
---|---|
Molecular Weight |
243.64 g/mol |
IUPAC Name |
(6-chloro-2-methyl-5-nitro-3H-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C10H10ClNO4/c1-10(5-13)4-6-2-8(12(14)15)7(11)3-9(6)16-10/h2-3,13H,4-5H2,1H3 |
InChI Key |
BNBQTJVUHNIPLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2O1)Cl)[N+](=O)[O-])CO |
Origin of Product |
United States |
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